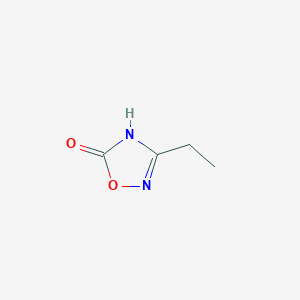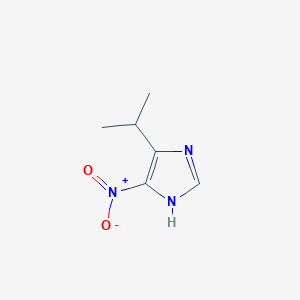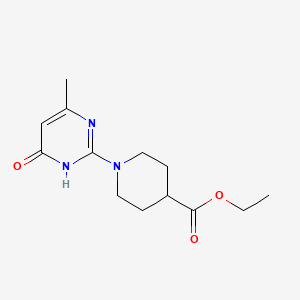![molecular formula C6H5ClN4 B1418295 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine CAS No. 943736-58-1](/img/structure/B1418295.png)
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Vue d'ensemble
Description
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a derivative of pyrrolopyrimidine, characterized by the presence of a chlorine atom at the 4-position and an amino group at the 2-position.
Applications De Recherche Scientifique
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antitumor agent.
Medicine: Investigated for its role in developing new therapeutic agents, particularly kinase inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is the protein kinase CK1ε . This kinase plays a crucial role in various cellular processes, including cell division, differentiation, and apoptosis .
Mode of Action
This compound acts as a highly potent and selective inhibitor of protein kinase CK1ε . By inhibiting this kinase, the compound interferes with its normal function, leading to alterations in the cellular processes that the kinase is involved in .
Biochemical Pathways
The inhibition of protein kinase CK1ε by this compound affects several biochemical pathways. These include the PI3K-PKB signaling pathway, which is involved in cell proliferation and survival . The compound’s action can lead to the downregulation of these pathways, thereby affecting the downstream effects such as cell proliferation and survival .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored at 2-8°c . These properties may influence the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The inhibition of protein kinase CK1ε by this compound can lead to various molecular and cellular effects. For instance, the compound has been shown to exhibit strong neuroprotective and anti-tumor activity . It holds great promise as a potential treatment for Alzheimer’s disease and select cancers .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C Additionally, factors such as pH and the presence of other compounds in the environment can also potentially influence the compound’s action and efficacy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine typically involves the chlorination of pyrrolopyrimidine derivatives. One common method includes the use of chlorinating agents such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also allow for better control over reaction conditions, leading to higher purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another chlorinated pyrrolopyrimidine with similar applications in medicinal chemistry.
2-Amino-4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A close structural analog with potential antibacterial and antitumor activities.
Uniqueness
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor makes it particularly valuable in the development of targeted cancer therapies .
Propriétés
IUPAC Name |
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSPBRYDQWLYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650618 | |
| Record name | 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943736-58-1 | |
| Record name | 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)
![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1418214.png)
![4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one](/img/structure/B1418216.png)

![3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418220.png)
![N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418221.png)
![Imidazo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B1418222.png)

![3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1418224.png)





